molecular formula C20H22N4O5S B2498229 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate CAS No. 1351642-64-2

4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate

Cat. No. B2498229
CAS RN: 1351642-64-2
M. Wt: 430.48
InChI Key: UJJSLOZUNSRRKI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzo[d]imidazole, a thiophene, a piperidine, and a carboxamide . These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve the formation of the imidazole ring, which is a key component in many functional molecules . The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .

Scientific Research Applications

Benzimidazole Derivatives in Scientific Research

Benzimidazole and its derivatives are widely explored for their diverse biological activities. They play a crucial role in medicinal chemistry due to their pharmacophore, a privileged structure in drug development. Benzimidazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antidiabetic, anti-cancer, anti-helminthic, and anti-inflammatory effects. Their versatility in binding with various biological targets makes them valuable for developing new therapeutic agents with improved efficacy and lower toxicity (Vasuki et al., 2021).

Thiophene Analogues as Research Chemicals

Thiophene analogues of known carcinogens, like benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. This research aims to understand how structural modifications affect biological activity and safety profiles. The in vitro studies suggest that while these compounds show activity profiles consistent with their chemistry, indicating potential carcinogenicity, their overall behavior raises questions about their in vivo tumorigenic potential. Such studies are crucial for designing safer chemicals and understanding the molecular basis of carcinogenicity (Ashby et al., 1978).

Piperidine Derivatives in CNS Drug Development

Research into piperidine derivatives, including those with benzimidazole and thiophene components, shows promise for developing central nervous system (CNS) acting drugs. These compounds, with their heterocyclic structures containing nitrogen, sulfur, and oxygen, form a significant class of organic compounds with potential CNS activity. Their ability to penetrate the CNS and influence various neurotransmitters and ion channels makes them candidates for treating neurological disorders. The structural flexibility of piperidine and its derivatives allows for the synthesis of compounds with targeted CNS activities, ranging from depressants to stimulants (Saganuwan, 2017).

properties

IUPAC Name

4-(benzimidazol-1-ylmethyl)-N-thiophen-2-ylpiperidine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS.C2H2O4/c23-18(20-17-6-3-11-24-17)21-9-7-14(8-10-21)12-22-13-19-15-4-1-2-5-16(15)22;3-1(4)2(5)6/h1-6,11,13-14H,7-10,12H2,(H,20,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJSLOZUNSRRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)NC4=CC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate

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